molecular formula C11H9ClN4O3S2 B2426975 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid CAS No. 922698-13-3

2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid

Cat. No.: B2426975
CAS No.: 922698-13-3
M. Wt: 344.79
InChI Key: DEWRHFZVGDTMJB-UHFFFAOYSA-N
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Description

2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid is a complex organic compound that features a thiadiazole ring, a urea linkage, and a chlorophenyl group

Scientific Research Applications

Chemistry

In chemistry, 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. The presence of the urea and thiadiazole moieties suggests it could interact with biological macromolecules in unique ways.

Medicine

Medically, this compound could be explored for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through experimental studies. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s difficult to assess the safety and hazards of this compound .

Future Directions

Future research on this compound could involve synthesizing it and studying its properties and potential applications. This could include testing its reactivity, studying its interactions with biological systems, and assessing its safety and potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 2-amino-1,3,4-thiadiazole.

    Urea Linkage Formation: The 2-amino-1,3,4-thiadiazole is then reacted with 4-chlorophenyl isocyanate to form the urea linkage.

    Thioacetic Acid Addition: Finally, the compound is completed by reacting the intermediate with chloroacetic acid under basic conditions to introduce the thioacetic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiadiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium thiolate or primary amines under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-((5-(3-Phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid: Similar structure but lacks the chlorine atom, which could affect its reactivity and binding properties.

    2-((5-(3-(4-Methylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid: Contains a methyl group instead of a chlorine atom, potentially altering its electronic properties and biological activity.

Uniqueness

The presence of the 4-chlorophenyl group in 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetic acid makes it unique compared to its analogs. This chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and can influence the compound’s overall reactivity and interaction with biological targets.

Properties

IUPAC Name

2-[[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O3S2/c12-6-1-3-7(4-2-6)13-9(19)14-10-15-16-11(21-10)20-5-8(17)18/h1-4H,5H2,(H,17,18)(H2,13,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWRHFZVGDTMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)SCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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